Vinyldifluoroborane
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Overview
Description
Vinyldifluoroborane, with the chemical formula C₂H₃BF₂ It is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boron atom, which is further bonded to two fluorine atoms . This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyldifluoroborane can be synthesized through several methods. One common approach involves the reaction of vinylborane with fluorinating agents. For instance, the reaction of vinylborane with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Vinyldifluoroborane undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-boron bonds.
Polymerization: this compound can be polymerized to form organoboron polymers with unique properties.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride (SF₄).
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed:
Difluorovinyl Derivatives: These are formed through substitution reactions.
Organoboron Polymers: Resulting from polymerization reactions.
Scientific Research Applications
Vinyldifluoroborane has found applications in various scientific fields:
Mechanism of Action
The mechanism of action of vinyldifluoroborane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and polymerization. The vinyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Vinylborane (C₂H₃BH₂): Similar structure but lacks fluorine atoms.
Difluoroborane (BF₂H): Contains fluorine atoms but lacks the vinyl group.
Vinyltrifluoroborane (C₂H₃BF₃): Contains an additional fluorine atom compared to vinyldifluoroborane.
Uniqueness: this compound is unique due to the combination of a vinyl group and two fluorine atoms attached to the boron atom. This structure imparts distinct reactivity and stability, making it valuable in synthetic chemistry and material science .
Properties
CAS No. |
358-95-2 |
---|---|
Molecular Formula |
C2H3BF2 |
Molecular Weight |
75.86 g/mol |
IUPAC Name |
ethenyl(difluoro)borane |
InChI |
InChI=1S/C2H3BF2/c1-2-3(4)5/h2H,1H2 |
InChI Key |
ASPQFSKZWSAQBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(F)F |
Origin of Product |
United States |
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